Benzenemethanamine, 3,5-dichloro-N-heptyl-

説明

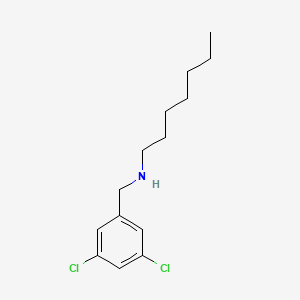

Benzenemethanamine, 3,5-dichloro-N-heptyl- is an organic compound with the molecular formula C14H21Cl2N and a molecular weight of 274.2 g/mol. This compound is characterized by the presence of a benzenemethanamine core substituted with two chlorine atoms at the 3 and 5 positions and an N-heptyl group.

準備方法

The synthesis of Benzenemethanamine, 3,5-dichloro-N-heptyl- can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dichlorobenzonitrile with heptylamine under reflux conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a suitable solvent like ethanol. The mixture is heated and stirred for several hours until the desired product is formed .

化学反応の分析

Benzenemethanamine, 3,5-dichloro-N-heptyl- undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary am

生物活性

Benzenemethanamine, 3,5-dichloro-N-heptyl- is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

- Chemical Formula : C₁₃H₁₈Cl₂N

- IUPAC Name : 3,5-Dichloro-N-heptyl-benzenemethanamine

The biological activity of benzenemethanamine derivatives often involves interactions with specific receptors or enzymes. The following mechanisms have been identified:

- Receptor Antagonism : Some studies indicate that derivatives of benzenemethanamine can act as antagonists at various receptor sites, including adrenergic and dopaminergic receptors.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting the synthesis or degradation of neurotransmitters.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with benzenemethanamine, 3,5-dichloro-N-heptyl-:

- Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Studies suggest that it possesses antimicrobial activity against various bacterial strains.

- Neuroprotective Effects : Preliminary research indicates neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Activity against E. coli and S. aureus | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of benzenemethanamine derivatives in a murine model. The results indicated a significant reduction in inflammation markers when administered at specific dosages. This suggests potential applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on several bacterial strains revealed that the compound exhibited notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for E. coli and S. aureus, indicating effective bactericidal properties.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures demonstrated that benzenemethanamine could mitigate cell death induced by oxidative stress. This finding highlights its potential role in developing therapies for neurodegenerative conditions like Alzheimer's disease.

科学的研究の応用

Anticonvulsant Agents

Research indicates that compounds structurally related to benzenemethanamine can exhibit anticonvulsant properties. A study by Pandey and Srivastava (2011) demonstrated that heterocyclic Schiff bases derived from aminomethyl pyridine showed significant anticonvulsant activity in various animal models. The findings suggest that derivatives of benzenemethanamine could be developed into new anticonvulsant medications.

Key Findings:

- Study: Screening of Schiff bases for seizure protection.

- Outcome: Some compounds showed activity comparable to existing anticonvulsants.

- Implication: Potential for developing new anticonvulsant therapies.

Organosoluble Polyimides

Benzenemethanamine derivatives have been utilized in synthesizing organosoluble polyimides, which are known for their high thermal stability and good solubility in organic solvents. Liu et al. (2005) reported that these materials could form strong, flexible films suitable for advanced electronic applications.

Key Properties:

- Thermal Stability: High resistance to thermal degradation.

- Solubility: Excellent solubility in common organic solvents.

- Applications: Use in electronics due to low dielectric constants and mechanical strength.

Photocatalysis

The compound's structural motifs have been explored in photocatalysis applications. Zhou et al. (2022) highlighted the use of related compounds as metal-free photocatalysts for the functionalization of C(sp2)-H bonds, showcasing their potential in sustainable organic synthesis.

Photocatalytic Properties:

- Functionality: Enables chemical transformations using solar energy.

- Sustainability: Promotes environmentally friendly synthetic methods.

Antidepressant Activity

Research on chlorinated tetracyclic compounds similar to benzenemethanamine has shown promising antidepressant effects. A study by Karama et al. (2016) indicated that these compounds significantly reduced immobility times in forced swimming tests in mice, suggesting their potential as antidepressants.

Research Insights:

- Methodology: Evaluation of antidepressant effects through behavioral tests.

- Results: Significant reduction in immobility times.

- Conclusion: Potential development of new antidepressant agents.

Summary Table of Applications

| Application Area | Key Findings/Properties | References |

|---|---|---|

| Anticonvulsant Agents | Comparable activity to existing drugs | Pandey & Srivastava (2011) |

| Organosoluble Polyimides | High thermal stability, good solubility | Liu et al. (2005) |

| Photocatalysis | Metal-free catalysts for C(sp2)-H bond functionalization | Zhou et al. (2022) |

| Antidepressant Activity | Significant effects in reducing immobility | Karama et al. (2016) |

特性

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]heptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2N/c1-2-3-4-5-6-7-17-11-12-8-13(15)10-14(16)9-12/h8-10,17H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWUEURXLRWRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238145 | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-26-4 | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。